molecular formula C7H10O B1398139 Spiro[3.3]heptan-2-one CAS No. 30152-57-9

Spiro[3.3]heptan-2-one

Cat. No. B1398139
CAS RN: 30152-57-9
M. Wt: 110.15 g/mol
InChI Key: AOAIWGRQECAIKB-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-one is a bicyclic organic compound with the molecular formula C7H10O . It is also known by other synonyms such as norcamphor or exo-dicyclopentadiene. The compound has a molecular weight of 110.15 g/mol .


Synthesis Analysis

The synthesis of Spiro[3.3]heptan-2-one has been explored in several studies. For instance, a process has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .


Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-one is characterized by a spiro arrangement, where two cycloalkane rings share a single atom . The InChI code for the compound is 1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 .


Chemical Reactions Analysis

The carbonyl group on the spiro[3.3]heptane ring is suitable for a series of addition reactions and condensations necessary for ketones . Furthermore, the preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed .


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-one has a molecular weight of 110.15 g/mol, and its exact mass and monoisotopic mass are 110.073164938 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 123 . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Synthesis and Structural Analysis

  • Building Blocks in Drug Discovery

    Spiro[3.3]heptane-1,6-diamines have been synthesized as monoprotected diamines, serving as building blocks in drug discovery. Structural analysis suggests that certain spiro[3.3]heptanes can be used as surrogates for cyclohexane derivatives in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

  • Radical Generation and Spectroscopy

    The generation and observation of spiro[3.3]heptan-3-yl radicals via bromine abstraction and hydrogen abstraction from spiro[3.3]heptane are reported, with insights into their structural similarity to cyclobutyl radicals (Roberts, Walton, & Maillard, 1986).

  • Heterocyclic Spirocyclic Systems

    New substituted heterocyclic spiro[3.3]heptanes have been synthesized as alternatives to unstable 1,3-heteroatom-substituted cyclohexanes, providing potential applications in medicinal chemistry (Burkhard et al., 2010).

Optical and Physical Properties

  • Optically Active Compounds

    The synthesis of optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives has been explored, revealing properties like positive Cotton effects, which could have implications in material science (Tang, Miura, Imae, & Kawakami, 1999).

  • Enzyme-Catalyzed Asymmetric Synthesis

    Enzymatic processes have been utilized for the asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality, which is significant for stereochemistry studies (Naemura & Furutani, 1990).

  • Fluorinated Building Blocks

    The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been achieved, creating compounds that could be useful in medicinal chemistry due to their three-dimensional shape and fluorine substitution patterns (Chernykh et al., 2016).

Chemical Reactions and Transformations

  • Skeletal Reorganization

    Rhodium(I)-catalyzed skeletal reorganization of benzofused spiro[3.3]heptanes has been studied, leading to the formation of substituted naphthalenes through sequential C-C bond oxidative addition and elimination processes (Matsuda, Yuihara, & Kondo, 2016).

  • Spirobicyclic Sulfonate Salts

    An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane has been developed, providing more stable and soluble sulfonic acid salts, thus expanding its applications in various reaction conditions (van der Haas et al., 2017).

  • Asymmetric 1,3-Dipolar Cycloaddition

    Catalytic asymmetric synthesis of 5-aza-spiro[2,4]heptanes, valuable for drug discovery, has been achieved through 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (Liu et al., 2011).

Applications in Solar Cells

  • Hole-Transporting Material in Solar Cells: A spiro[3.3]heptane-2,6-dispirofluorene based hole-transporting material, SDF-OMeTAD, has been synthesized and used in perovskite solar cells, demonstrating competitive power conversion efficiency (Li et al., 2017).

Safety And Hazards

Spiro[3.3]heptan-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The spiro[3.3]heptane core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold has been incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) . This suggests potential future directions in drug discovery and design.

properties

IUPAC Name

spiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAIWGRQECAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-2-one

CAS RN

30152-57-9
Record name spiro[3.3]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CG Zhao, ZT Feng, GQ Xu, A Gao, JW Chen… - Angewandte …, 2020 - Wiley Online Library
We herein report a general organocatalytic enantioselective strategy for the construction of highly strained spiro[2,3]hexane skeletons from methylenecyclopropanes and a broad …
Number of citations: 23 onlinelibrary.wiley.com
G Saarinen - 2009 - diva-portal.org
Literature reports regarding synthesis of 2, 6-disubstituted spiro [3.3] heptanes and analogous amines are sparse. It was therefore of interest to investigate the scope of published …
Number of citations: 0 www.diva-portal.org
AV Chernykh, AV Chernykh, DS Radchenko… - Organic & …, 2022 - pubs.rsc.org
A practical divergent synthetic approach is reported for the library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. Formation of the …
Number of citations: 4 pubs.rsc.org
IB Perry - 2021 - search.proquest.com
The incorporation of pharmaceutically-relevant complexity into organic molecules in a reliable and modular fashion has long been a guiding principle of synthetic methods development…
Number of citations: 2 search.proquest.com
T Matsuda, M Shigeno, M Murakami - Chemistry letters, 2006 - journal.csj.jp
A rhodium(I)–N-heterocyclic carbene complex achieved a high-yield decarbonylation reaction of cyclobutanones to selectively afford cyclopropanes. With this catalyst, a cyclobutanone …
Number of citations: 46 www.journal.csj.jp
B Peschke, M Ankersen, BS Hansen, TK Hansen… - European journal of …, 1999 - Elsevier
The structural requirements for N-terminal features for the minimal structure of growth hormone secretagogues derived from ipamorelin are investigated. It is found, that incorporation of …
Number of citations: 12 www.sciencedirect.com
AB Koldobskii, NP Tsvetkov, EV Solodova… - Tetrahedron, 2010 - Elsevier
The highly reactive trifluoromethylenaminoketones, with a strained cyclobutene and norbornadiene moieties were firstly prepared from the corresponding β-halogeno-α,β-unsaturated …
Number of citations: 7 www.sciencedirect.com

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